molecular formula C8H7BrF2 B6324930 4-Bromo-3-(difluoromethyl)toluene CAS No. 1261442-36-7

4-Bromo-3-(difluoromethyl)toluene

Cat. No.: B6324930
CAS No.: 1261442-36-7
M. Wt: 221.04 g/mol
InChI Key: HMQFHHSXNJCIDY-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)toluene is an aromatic compound with the molecular formula C8H7BrF2 It is characterized by a bromine atom and a difluoromethyl group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)toluene typically involves the bromination of 3-(difluoromethyl)toluene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the hydrogenated form of the compound.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)toluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability.

    Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)toluene involves its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)toluene
  • 4-Bromo-3-(chloromethyl)toluene
  • 4-Bromo-3-(methyl)toluene

Comparison: 4-Bromo-3-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methyl analog lacks the electron-withdrawing effects of the fluorine atoms, resulting in different reactivity and applications.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFHHSXNJCIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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